![molecular formula C19H25N3O3 B5615908 (3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5615908.png)
(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole-2-carboxylic acid derivatives, which are structurally related to the compound of interest, involves the reaction of 2H-azirines with enamines, yielding moderate to high yields of the title compounds. This method provides a general synthesis pathway that may be relevant for deriving similar complex molecules (Law et al., 1984). Additionally, the synthesis of hexahydropyrrolo[2,3-b]indoles through domino reactions, olefination, isomerization, and Claisen rearrangement followed by reductive cyclization represents a general and efficient method that could be adapted for the synthesis of related compounds (Kawasaki et al., 2005).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, reveals highly coplanar, centrosymmetric, hydrogen-bonded pairs, which might shed light on the structural characteristics of the compound (Law et al., 1984). The crystal and molecular structure determination of related pyrrole derivatives also provides insights into the conformation and interactions that may be present in similar compounds (Patel et al., 2012).
Chemical Reactions and Properties
The reactivity and properties of pyrrole derivatives are influenced by their molecular structure. For instance, the air-persistent (amino)(carboxy) radicals derived from cyclic (alkyl)(amino) carbenes exhibit varying stability in air, which is a notable property for potential applications of similar compounds (Mahoney et al., 2015).
Physical Properties Analysis
The physical properties of a compound are crucial for understanding its behavior and potential utility. While specific details on the physical properties of "(3aR*,6aR*)-2-allyl-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" are not directly available, studies on related compounds, such as the analysis of vibrational spectra and structure of pyrazolo[3,4-b]pyridine derivatives, offer valuable insights into the physical characteristics that similar compounds may possess (Bahgat et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including reactivity towards different reagents and conditions, provide a foundation for understanding the behavior of related compounds. For instance, the catalytic carboxylation of the allylic C(sp3)-H bond with CO2 highlights the reactivity of such structures in the presence of catalysts, which could be relevant for modifying the compound of interest (Michigami et al., 2017).
properties
IUPAC Name |
(3aR,6aR)-5-(2-phenylethylcarbamoyl)-2-prop-2-enyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-2-10-21-11-16-12-22(14-19(16,13-21)17(23)24)18(25)20-9-8-15-6-4-3-5-7-15/h2-7,16H,1,8-14H2,(H,20,25)(H,23,24)/t16-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMPFUJCXPLIJY-VQIMIIECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2CN(CC2(C1)C(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C[C@@H]2CN(C[C@@]2(C1)C(=O)O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6aR)-5-(2-phenylethylcarbamoyl)-2-prop-2-enyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
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